molecular formula C8H4F6O5S2 B3617599 3,5-Bis(trifluoromethylsulfonyl)phenol

3,5-Bis(trifluoromethylsulfonyl)phenol

Cat. No.: B3617599
M. Wt: 358.2 g/mol
InChI Key: MKTRVRROXMEBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C8H4F6O4S2 It is characterized by the presence of two trifluoromethylsulfonyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethylsulfonyl)phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenol ring. One common method is the reaction of 3,5-dihydroxybenzenesulfonic acid with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoromethylsulfonyl groups can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Analytical Chemistry

1.1 Derivatization Reagent

BTMP has been utilized as a derivatization reagent for biogenic amines such as histamine, tyramine, and tryptamine. The derivatization process simplifies the analysis by eliminating purification steps, allowing for accurate determination through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F^{19}F nuclear magnetic resonance (NMR) analysis. This method has shown good reproducibility and accuracy in measuring total amine content in beverages .

1.2 Extraction of Phenolic Compounds

In the extraction of phenolic compounds, BTMP has been employed as a hydrogen donor in the synergistic extraction of aluminum (III) and gallium (III) using 2,4-pentanedione in heptane. This application demonstrates its role in enhancing extraction efficiency .

Pharmaceutical Applications

2.1 Drug Development

The trifluoromethyl group present in BTMP is known to enhance the biological activity of various drugs. For instance, studies indicate that the inclusion of a trifluoromethyl group can significantly increase the potency of compounds targeting specific receptors, such as serotonin uptake inhibitors . This property makes BTMP a valuable building block in drug design, particularly for developing more effective therapeutic agents.

2.2 Reactive Metabolite Detection

BTMP has also been investigated for its ability to form reactive metabolites in drug development contexts. Its utility in covalent binding assays helps assess the risk of hepatotoxicity associated with new drug candidates .

Materials Science

3.1 Functionalized Polymers

Recent research has explored the use of BTMP-functionalized polymers as gas chromatography stationary phases. These polymers exhibit selective speciation capabilities for chemical warfare agent surrogates, showcasing their potential in environmental monitoring and safety applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Analytical ChemistryDerivatization of biogenic amines
Analytical ChemistryExtraction of aluminum and gallium
Pharmaceutical DevelopmentEnhancing drug potency via trifluoromethyl groups
Pharmaceutical DevelopmentDetection of reactive metabolites
Materials ScienceGas chromatography stationary phases

Case Studies

Case Study 1: Derivatization Methodology

A study demonstrated the effectiveness of BTMP in derivatizing biogenic amines from various beverages. The optimized procedure allowed for rapid analysis with high accuracy, making it an essential tool for food safety assessments.

Case Study 2: Polymer Functionalization

Research into BTMP-functionalized polymers revealed their efficacy in selectively speciating organophosphate compounds, highlighting their potential application in detecting chemical warfare agents and ensuring environmental safety.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets through its trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenol: Similar in structure but lacks the sulfonyl groups, leading to different chemical properties and reactivity.

    Trifluoromethyl phenyl sulfone: Contains a single trifluoromethylsulfonyl group and is used in different applications.

    Pentafluorophenol: Contains multiple fluorine atoms but lacks the sulfonyl groups, resulting in different reactivity and applications.

Uniqueness

3,5-Bis(trifluoromethylsulfonyl)phenol is unique due to the presence of two trifluoromethylsulfonyl groups, which impart distinct chemical properties such as high electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-bis(trifluoromethylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTRVRROXMEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethylsulfonyl)phenol
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethylsulfonyl)phenol
Reactant of Route 3
3,5-Bis(trifluoromethylsulfonyl)phenol
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethylsulfonyl)phenol
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethylsulfonyl)phenol
Reactant of Route 6
3,5-Bis(trifluoromethylsulfonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.